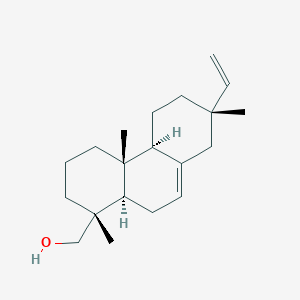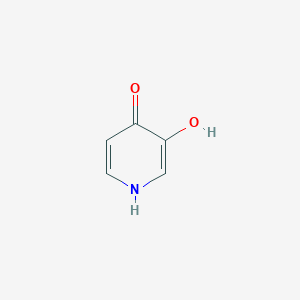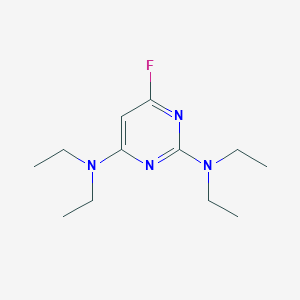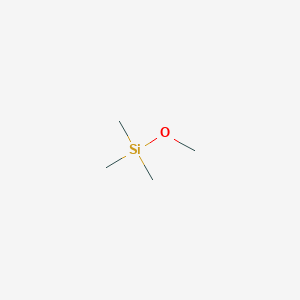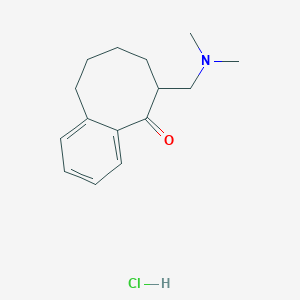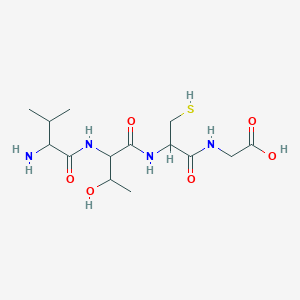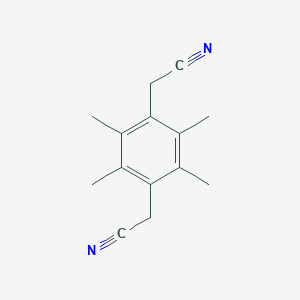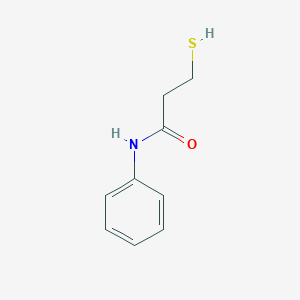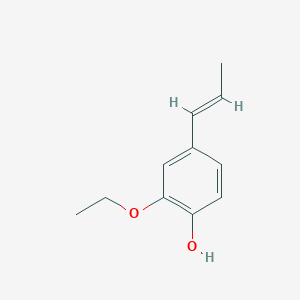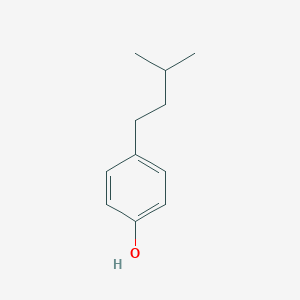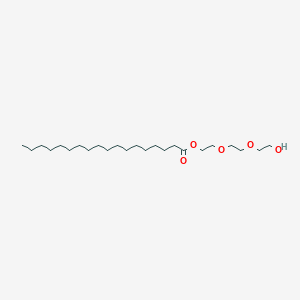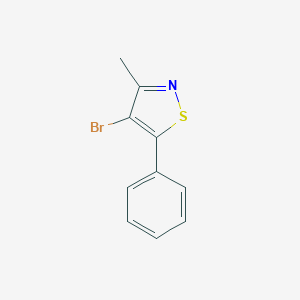
4-Bromo-3-methyl-5-phenylisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methyl-5-phenylisothiazole (BMPT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has a molecular formula of C10H8BrNS and a molecular weight of 261.15 g/mol. BMPT is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. In
Applications De Recherche Scientifique
4-Bromo-3-methyl-5-phenylisothiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-Bromo-3-methyl-5-phenylisothiazole is in the field of organic electronics. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic field-effect transistors and organic light-emitting diodes.
Another area of research where 4-Bromo-3-methyl-5-phenylisothiazole has shown promise is in the development of new drugs. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to have potent anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methyl-5-phenylisothiazole is not fully understood. However, it is believed that 4-Bromo-3-methyl-5-phenylisothiazole exerts its anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and growth factors. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
4-Bromo-3-methyl-5-phenylisothiazole has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-Bromo-3-methyl-5-phenylisothiazole inhibits the proliferation of cancer cells and induces apoptosis. 4-Bromo-3-methyl-5-phenylisothiazole has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments is its high purity. 4-Bromo-3-methyl-5-phenylisothiazole can be synthesized with a purity of over 95%, making it an ideal compound for use in experiments where purity is critical. However, one of the limitations of using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments.
Orientations Futures
There are a number of future directions for research on 4-Bromo-3-methyl-5-phenylisothiazole. One area of research that is currently being explored is the development of new drugs based on 4-Bromo-3-methyl-5-phenylisothiazole. Researchers are also studying the potential use of 4-Bromo-3-methyl-5-phenylisothiazole in organic electronics and other applications.
Another area of research that is of interest is the development of new synthesis methods for 4-Bromo-3-methyl-5-phenylisothiazole. Researchers are exploring new methods of synthesis that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Bromo-3-methyl-5-phenylisothiazole is a heterocyclic compound with a variety of potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have potent anti-inflammatory and anti-cancer properties. While there are some limitations to using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments, its high purity makes it an ideal compound for use in experiments where purity is critical. There are a number of future directions for research on 4-Bromo-3-methyl-5-phenylisothiazole, including the development of new drugs and synthesis methods.
Méthodes De Synthèse
4-Bromo-3-methyl-5-phenylisothiazole can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-bromo-3-methylisothiazol-5-amine with phenylboronic acid in the presence of a palladium catalyst. This method yields 4-Bromo-3-methyl-5-phenylisothiazole with a purity of over 95%. Other methods of synthesis include the reaction of 4-bromo-3-methylisothiazol-5-amine with phenylacetylene or 1-phenyl-1-propyne in the presence of a copper catalyst.
Propriétés
Numéro CAS |
1732-51-0 |
|---|---|
Nom du produit |
4-Bromo-3-methyl-5-phenylisothiazole |
Formule moléculaire |
C10H8BrNS |
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
4-bromo-3-methyl-5-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
SPEGVSXOEHGTPT-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1Br)C2=CC=CC=C2 |
SMILES canonique |
CC1=NSC(=C1Br)C2=CC=CC=C2 |
Synonymes |
4-Bromo-3-methyl-5-phenylisothiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



